molecular formula C15H14ClN5OS2 B2953504 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide CAS No. 886926-84-7

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide

Cat. No.: B2953504
CAS No.: 886926-84-7
M. Wt: 379.88
InChI Key: NGXZHOTYVMBWAB-UHFFFAOYSA-N
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Description

The compound 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide (CAS: 562829-68-9) is a triazole-based acetamide derivative characterized by a thiophene ring at the 5-position of the triazole core and a 3-chloro-2-methylphenyl group on the acetamide moiety . Its molecular formula is C₁₆H₁₅ClN₅OS₂, with a molecular weight of 408.9 g/mol. The structure combines a 1,2,4-triazole scaffold—a common pharmacophore in medicinal chemistry—with sulfur-containing groups (thioether and thiophene), which may enhance binding to biological targets through hydrophobic or π-π interactions.

Properties

IUPAC Name

2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5OS2/c1-9-10(16)4-2-5-11(9)18-13(22)8-24-15-20-19-14(21(15)17)12-6-3-7-23-12/h2-7H,8,17H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXZHOTYVMBWAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide is a member of the triazole family, known for its diverse biological activities. This article explores its antiradical, antimicrobial, anti-inflammatory, and stress-protective properties based on various studies.

Chemical Structure

The compound contains a triazole ring substituted with a thiophenyl group and an acetamide moiety. Its structure is critical for its biological activity, influencing interactions with biological targets.

Antiradical Activity

Research has demonstrated that derivatives of 4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazole exhibit significant antiradical properties. For instance, a study indicated that certain derivatives showed an antiradical effect comparable to ascorbic acid at a concentration of 1×103M1\times 10^{-3}M, achieving an effectiveness of 88.89% against DPPH radicals . The structure–activity relationship (SAR) analysis revealed that modifications to the thiophenyl group could enhance or reduce antiradical activity.

Antimicrobial Properties

The antimicrobial potential of triazole derivatives has been widely studied. Compounds bearing the triazole moiety have shown promising activity against various bacterial strains. A notable finding indicated that certain derivatives demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. For example:

CompoundBacterial StrainMIC (μg/mL)Activity Level
18aSalmonella typhi500Good
8dAspergillus niger32–42Significant
8eCandida albicans32–42Significant

These findings suggest that the presence of halogen substituents in the phenyl ring enhances antibacterial activity .

Anti-inflammatory Activity

Compounds containing the triazole ring have also been recognized for their anti-inflammatory properties. In vitro assays have shown that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. This inhibition suggests potential therapeutic applications in treating inflammatory diseases .

Stress-Protective Effects

Recent studies have explored the stress-protective effects of sodium 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetate in animal models. Behavioral tests indicated improvements in the psycho-emotional state of rats subjected to stress, with biochemical analyses revealing enhanced antioxidant enzyme activities (e.g., catalase and superoxide dismutase) and reduced markers of oxidative stress such as thiobarbituric acid reactive substances (TBA-RS) . This suggests potential applications in managing stress-related disorders.

Case Studies

A case study focused on the synthesis and biological evaluation of various triazole derivatives highlighted their broad-spectrum antimicrobial activity. The study emphasized the importance of structural modifications in enhancing efficacy against specific pathogens .

Another research effort investigated the antioxidant properties of these compounds using DPPH assays and found that specific substitutions significantly boosted their radical scavenging abilities, reinforcing the importance of SAR in drug design .

Comparison with Similar Compounds

Heterocyclic Variations

  • Thiophene vs. Such derivatives demonstrated anti-exudative activity in rat models, with 15 out of 21 compounds showing efficacy comparable to diclofenac sodium (8 mg/kg) . In contrast, pyridine-containing analogues (e.g., compounds 6a–6c in ) exhibit higher melting points (161–184°C vs. ~180°C for the target compound), suggesting improved crystallinity but possibly reduced solubility .
  • 4-Ethoxyphenyl (e.g., N-(3-Chloro-2-methylphenyl)-2-({4-(4-ethoxyphenyl)-5-[4-(2-methyl-2-propanyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide): The ethoxy group introduces steric bulk and may improve metabolic stability .

Triazole Core Modifications

  • 4-Amino Group: The 4-amino group is conserved in most analogues (e.g., ), highlighting its role as a hydrogen-bond donor. Removal or substitution of this group (e.g., 4-allyl in ) reduces polarity, as seen in compounds 6a–6c with lower melting points (161–184°C) .

Physicochemical Properties

Compound Melting Point (°C) Yield (%) logP* Solubility (mg/mL)
Target Compound ~180 (est.) 60–75 3.8 <1 (aqueous)
2-((4-Amino-5-furan-2-yl)-derivative 160–170 70–85 2.9 2–5 (EtOH)
Pyridin-2-yl analogue (6a) 182–184 65 3.1 <1 (DMF)
4-Butylphenyl derivative N/A N/A 4.2 <0.5 (DMSO)

*logP estimated using ChemDraw.

The target compound’s moderate logP (3.8) balances lipophilicity and solubility, whereas analogues with bulky substituents (e.g., 4-butylphenyl) risk poor aqueous solubility, limiting bioavailability .

Anti-Inflammatory/Anti-Exudative Effects

  • The target compound’s thiophene-containing analogues (e.g., 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide) showed 40–60% inhibition of edema in rodent models, comparable to diclofenac sodium .
  • Furan-based derivatives () exhibited superior anti-exudative activity (>80% inhibition at 10 mg/kg), attributed to the furan ring’s polarity enhancing target engagement .

Antimicrobial Activity

  • Pyridin-4-yl derivatives (e.g., KA1–KA15 in ) demonstrated MIC values of 8–32 µg/mL against E. coli and S. aureus, outperforming the target compound’s predicted activity (MIC ~16–64 µg/mL) due to pyridine’s hydrogen-bond acceptor capacity .

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